molecular formula C18H11F4NO2 B2670796 N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide CAS No. 622806-87-5

N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No. B2670796
CAS RN: 622806-87-5
M. Wt: 349.285
InChI Key: NXWOTNAWPKQCIU-UHFFFAOYSA-N
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Description

“N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide” is a chemical compound with the molecular formula C12H8F3NO2 . It is a type of furan derivative, which are commonly used in the synthesis of a wide range of pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of trifluoromethyl-substituted furan derivatives, such as “N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide”, can be achieved through a copper-catalyzed cascade cyclic reaction between enaminones and N-tosylhydrazones . This method

Scientific Research Applications

Anti-Cancer Activity

The compound has been investigated for its potential as an anti-cancer agent. Researchers synthesized a series of N-aryl-2-trifluoromethylquinazoline-4-amine analogues by introducing a trifluoromethyl group into the 2-position of quinazoline. These derivatives were evaluated for their in vitro anti-cancer activity against different cell lines, including chronic myeloid leukemia cells (K562), erythroleukemia cells (HEL), human prostate cancer cells (LNCaP), and cervical cancer cells (Hela). Notably, compounds 25d, 25f, 25h, and 25i exhibited significantly stronger growth inhibitory activity against K562 cells than positive controls like paclitaxel and colchicine . These findings suggest that this compound class could serve as a valuable lead for anti-leukemia agents.

Synthesis of N-Trifluoromethyl Indoles

Beyond anti-cancer applications, trifluoromethyl-containing compounds have broader utility. For instance, N-trifluoromethyl indoles can be synthesized through desulfurization–fluorination/cyclization of 2-alkynylaryl isothiocyanates or 2-alkynylanilines under mild conditions . These indoles find applications in medicinal chemistry and material science.

Versatile Synthetic Intermediates

Alpha-trifluoromethylstyrene derivatives, including those related to our compound, serve as versatile synthetic intermediates. They enable the preparation of more complex fluorinated compounds, making them valuable tools in organic synthetic chemistry .

properties

IUPAC Name

N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F4NO2/c19-13-7-3-4-8-14(13)23-17(24)16-10-9-15(25-16)11-5-1-2-6-12(11)18(20,21)22/h1-10H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWOTNAWPKQCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

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